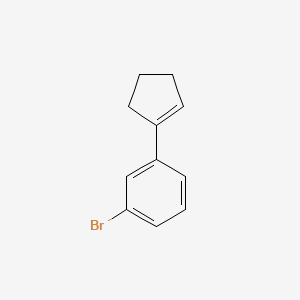

1-Bromo-3-cyclopentenylbenzene

Description

1-Bromo-3-cyclopentenylbenzene is a brominated aromatic compound featuring a cyclopentenyl substituent at the meta position relative to the bromine atom. The cyclopentenyl group introduces both steric bulk and conjugation effects due to its unsaturated five-membered ring structure. This compound is of interest in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Heck reactions), where the bromine atom serves as a reactive site for bond formation. Its physicochemical properties, such as solubility and reactivity, are influenced by the electron-donating/withdrawing nature of the cyclopentenyl group and the bromine substituent.

Properties

IUPAC Name |

1-bromo-3-(cyclopenten-1-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h3-4,6-8H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXUPETZMALJMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682005 | |

| Record name | 1-Bromo-3-(cyclopent-1-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19920-77-5 | |

| Record name | 1-Bromo-3-(cyclopent-1-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-cyclopentenylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-cyclopentenylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-cyclopentenylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The bromine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in nucleophilic substitution reactions.

Oxidation and Reduction: The cyclopentenyl group can undergo oxidation to form cyclopentenone or reduction to form cyclopentane derivatives.

Common Reagents and Conditions

Bromination: Br2/FeBr3

Nucleophilic Substitution: NaOH, NH3

Oxidation: KMnO4, CrO3

Reduction: H2/Pd-C

Major Products

Substitution Products: Depending on the nucleophile, products such as 3-cyclopentenylphenol or 3-cyclopentenylaniline can be formed.

Oxidation Products: Cyclopentenone derivatives

Reduction Products: Cyclopentane derivatives

Scientific Research Applications

1-Bromo-3-cyclopentenylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-cyclopentenylbenzene involves its reactivity towards electrophiles and nucleophiles. The bromine atom on the benzene ring makes it susceptible to electrophilic aromatic substitution, while the cyclopentenyl group can participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The reactivity of brominated benzenes is highly dependent on the substituent’s electronic and steric characteristics. Below is a comparative analysis with key analogs:

1-Bromo-3-cyclopropylbenzene

- Substituent : Cyclopropyl (three-membered saturated ring).

- Electronic Effects : The cyclopropyl group is electron-donating via hyperconjugation but introduces significant ring strain.

- Source: Product number MNO000086 in highlights its commercial availability for synthetic applications .

1-Bromo-3-isopropylbenzene

- Substituent : Isopropyl (branched alkyl group).

- Electronic Effects : Strongly electron-donating, increasing electron density at the benzene ring.

- Reactivity : Enhanced para/ortho-directing effects in electrophilic substitution compared to cyclopentenyl. Steric hindrance may slow reaction kinetics.

- Source : Product CDS003768 () indicates its use as a synthetic intermediate .

1-Bromo-3-chlorobenzene

- Substituent : Chlorine (electron-withdrawing halogen).

- Electronic Effects : Chlorine withdraws electrons via inductive effects, deactivating the ring and directing electrophiles to meta/para positions.

- Reactivity : Higher polarity than 1-bromo-3-cyclopentenylbenzene, influencing solubility in polar solvents.

- Source: CAS 108-37-2 () lists synonyms and applications in halogen exchange reactions .

1-Bromo-3-(methylsulfonyl)benzene

- Substituent : Methylsulfonyl (strongly electron-withdrawing).

- Electronic Effects : Sulfonyl groups significantly deactivate the ring, making the bromine atom more susceptible to nucleophilic substitution.

- Reactivity : Contrasts with cyclopentenyl-substituted analogs, where conjugation may moderate electron withdrawal.

- Source : Similarity score 0.98 in underscores structural relevance .

Key Research Findings

- Substituent Size and Reactivity : Cyclopentenyl’s conjugated ring system (vs. cyclopropyl or isopropyl) balances steric hindrance and electronic effects, enabling moderate reactivity in cross-coupling .

- Solubility Trends : Brominated compounds with alkyl or aryl substituents (e.g., 3-Phenyldodecane, ) exhibit lower polarity than sulfonyl or halogenated analogs .

- Synthetic Challenges : Cyclopentenyl derivatives require specialized precursors (e.g., cyclopentenyl Grignard reagents), whereas chloro or methyl analogs are more accessible () .

Biological Activity

1-Bromo-3-cyclopentenylbenzene is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of various brominated compounds, including those similar to this compound. Research indicates that halogenated compounds can exhibit significant antibacterial activity against a range of pathogens. For example, compounds with similar structures have been shown to disrupt bacterial cell membranes, leading to cell lysis and death .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The compound's ability to modulate signaling pathways involved in inflammation has been a focal point of research .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Preliminary findings indicate that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways. This suggests a promising avenue for further research into its application as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduces cytokine production | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial effects of halogenated compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones, suggesting strong antibacterial properties. The mechanism was proposed to involve disruption of membrane integrity, leading to increased permeability and cell death.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of brominated compounds similar to this compound. In this study, macrophages treated with the compound showed reduced levels of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). This indicates that the compound may modulate inflammatory responses at the cellular level.

Case Study 3: Cancer Cell Apoptosis

A recent study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated that treatment with varying concentrations of the compound led to a dose-dependent increase in apoptosis markers, including cleaved caspase-3 and PARP. These findings support the potential use of this compound in cancer therapeutics.

Q & A

Q. What are the common synthetic routes for 1-Bromo-3-cyclopentenylbenzene, and how do reaction conditions influence product yield?

Methodological Answer: The synthesis of this compound typically involves electrophilic aromatic bromination or transition-metal-catalyzed cross-coupling. For bromination, reagents like N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) are employed under anhydrous conditions. Solvent choice (e.g., dichloromethane or CCl₄) and temperature control (0–25°C) significantly impact regioselectivity and yield. Cross-coupling methods, such as Suzuki-Miyaura reactions, require palladium catalysts and arylboronic acids, with careful optimization of base (e.g., K₂CO₃) and solvent polarity to minimize side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for confirming the structure, with bromine-induced deshielding effects observed in aromatic proton signals (δ 7.2–7.8 ppm). Infrared (IR) spectroscopy identifies C-Br stretching vibrations (~550–600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 223.01). Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in the electrophilic substitution of this compound derivatives?

Methodological Answer: Regioselectivity in electrophilic substitutions (e.g., nitration, sulfonation) is governed by the electron-withdrawing bromine substituent, which directs incoming electrophiles to the para position. However, steric hindrance from the cyclopentenyl group may alter this trend. Computational modeling (DFT calculations) can predict reactive sites, while empirical screening of directing groups (e.g., –NO₂ or –OCH₃) and reaction solvents (polar vs. nonpolar) helps optimize selectivity .

Q. What strategies mitigate competing side reactions during cross-coupling reactions involving this compound?

Methodological Answer: Competing proto-dehalogenation or homocoupling can be suppressed by using Pd catalysts with bulky ligands (e.g., XPhos) to stabilize the oxidative addition intermediate. Oxygen-free conditions (argon atmosphere) and degassed solvents (THF, DMF) prevent catalyst deactivation. Pre-activation of boronic acids via trifluoroborate salts improves coupling efficiency, reducing undesired byproducts .

Q. What in vitro models are suitable for assessing the bioactivity of this compound-based compounds?

Methodological Answer: Cytotoxicity assays (MTT or resazurin-based) in cancer cell lines (e.g., HeLa, MCF-7) evaluate antiproliferative effects. Enzyme inhibition studies (e.g., kinase or protease activity) require fluorogenic substrates and kinetic analysis (IC₅₀ determination). For receptor-binding studies, radioligand displacement assays (e.g., using ³H-labeled ligands) quantify affinity (Ki values). Dose-response curves and statistical validation (e.g., ANOVA) are critical for reproducibility .

Safety and Handling

Q. What are the best practices for handling brominated aromatics like this compound in laboratory settings?

Methodological Answer: Use nitrile gloves and safety goggles to prevent skin/eye contact. Work in a fume hood with local exhaust ventilation to avoid inhalation. Store in amber glass bottles at 2–8°C under inert gas (N₂ or Ar) to prevent degradation. Spills should be neutralized with sodium bicarbonate and absorbed via vermiculite. Waste disposal must comply with EPA guidelines for halogenated organics .

Data Analysis and Reproducibility

Q. How should researchers resolve discrepancies in reaction yields reported across studies for similar brominated compounds?

Methodological Answer: Systematically replicate published protocols while controlling variables (e.g., reagent purity, moisture levels). Use internal standards (e.g., anthracene) in NMR for yield quantification. Compare kinetic profiles (time-course studies) to identify rate-limiting steps. Collaborative inter-laboratory studies and open-data platforms enhance reproducibility by sharing raw spectral data and reaction logs .

Applications in Materials Science

Q. What role does this compound play in polymer or advanced material synthesis?

Methodological Answer: It serves as a monomer in Suzuki polycondensation to generate conjugated polymers for organic electronics. Bromine acts as a leaving group in SNAr reactions to functionalize graphene oxide or MOFs (Metal-Organic Frameworks). For photoresist applications, UV-triggered debromination creates patterned surfaces, requiring optimization of photoacid generators (e.g., triphenylsulfonium salts) and post-exposure baking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.